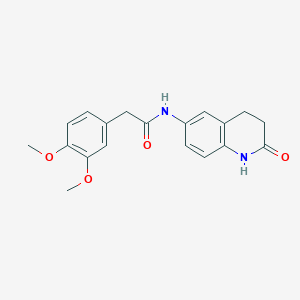![molecular formula C17H21N7O2S B2436920 2-(ベンゾ[d]オキサゾール-2-イルチオ)-N-((4,6-ビス(ジメチルアミノ)-1,3,5-トリアジン-2-イル)メチル)アセトアミド CAS No. 2034405-73-5](/img/structure/B2436920.png)
2-(ベンゾ[d]オキサゾール-2-イルチオ)-N-((4,6-ビス(ジメチルアミノ)-1,3,5-トリアジン-2-イル)メチル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide represents a fascinating intersection of organic chemistry and material science. Characterized by its distinct chemical structure featuring a benzo[d]oxazole moiety and a triazinyl group, this compound has garnered interest for its diverse applications across multiple fields.
科学的研究の応用
In Chemistry: The compound serves as a key intermediate in the synthesis of more complex molecules, facilitating research in synthetic organic chemistry.
In Biology
In Medicine: 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide's unique structure allows it to be explored as a candidate in medicinal chemistry for its potential therapeutic properties.
In Industry: Its role extends to material science, where it contributes to the development of advanced polymers and materials with specific electrical or thermal properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide typically involves a multi-step reaction sequence. Initially, benzo[d]oxazole is functionalized with a thio group using standard thiolation techniques. This intermediate is then coupled with N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide through a series of nucleophilic substitution reactions, often facilitated by catalysts under controlled conditions (e.g., room temperature, inert atmosphere).
Industrial Production Methods: On an industrial scale, the production might employ continuous flow techniques to ensure consistent quality and yield. Catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF) or toluene may be used to optimize reaction efficiency.
化学反応の分析
Types of Reactions it Undergoes: 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide is versatile in its reactivity. It can undergo oxidation (e.g., with m-chloroperbenzoic acid), reduction (e.g., using sodium borohydride), and substitution reactions (e.g., with halogenated compounds).
Common Reagents and Conditions: Reagents such as lithium aluminum hydride (LiAlH4) for reductions, or iodine (I2) for substitutions, are frequently employed. Reaction conditions typically involve controlled temperatures (ranging from -78°C to 150°C) and specific pH levels depending on the reaction type.
Major Products: Depending on the reaction pathway, the compound can yield various derivatives, such as hydroxylated products upon oxidation or dehalogenated analogues in substitution reactions.
作用機序
The compound exerts its effects through its interaction with biological targets, primarily via binding to active sites on enzymes or receptors. This binding can inhibit or activate specific biochemical pathways. The benzo[d]oxazole moiety often enhances lipophilicity, facilitating cell membrane penetration, while the triazinyl group aids in electronic interactions with target molecules.
類似化合物との比較
Similar Compounds: Structurally similar compounds include 2-(benzo[d]thiazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide and 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(methylamino)-1,3,5-triazin-2-yl)methyl)acetamide.
Uniqueness: Compared to its analogues, 2-(benzo[d]oxazol-2-ylthio)-N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)acetamide exhibits distinct reactivity profiles due to subtle changes in electronic distribution and steric effects, making it particularly valuable for specific synthetic and industrial applications.
That’s your detailed article. Quite the molecular adventure!
特性
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2S/c1-23(2)15-20-13(21-16(22-15)24(3)4)9-18-14(25)10-27-17-19-11-7-5-6-8-12(11)26-17/h5-8H,9-10H2,1-4H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGKQWGVHGEHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CSC2=NC3=CC=CC=C3O2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2E,4Z)-2-[(4-methylphenyl)formamido]-5-phenyl-N-(propan-2-yl)penta-2,4-dienamide](/img/structure/B2436838.png)
![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2436839.png)





![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2436846.png)
![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-pyridinyl)acetamide](/img/structure/B2436856.png)
![5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2436860.png)
